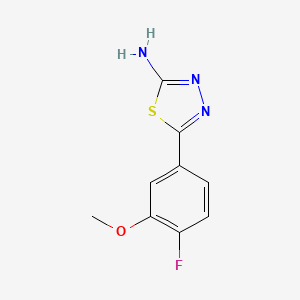
2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a 4-fluoro-3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiadiazole ring using an oxidizing agent such as hydrogen peroxide or iodine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 3-Fluorophenylboronic acid
- (4-Fluoro-3-methoxyphenyl) methanol
Uniqueness
2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its specific interactions with biological targets can be exploited for therapeutic purposes .
Biological Activity
Chemical Identity and Properties
- Name: 2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole
- Molecular Formula: C9H9N3OS
- Molecular Weight: 207.25 g/mol
- CAS Number: 1014-25-1
- Structure: The compound consists of a thiadiazole ring substituted with an amino group and a 4-fluoro-3-methoxyphenyl group.
This compound is recognized for its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its potential therapeutic effects and mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines.
Key Findings:
- The compound demonstrates potent antiproliferative activity against human cervix carcinoma (HeLa) and murine leukemia (L1210) cell lines with IC50 values in the submicromolar range .
- A study reported that similar thiadiazole derivatives showed GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel .
Antimicrobial Activity
Thiadiazole derivatives have also been extensively studied for their antimicrobial properties. The presence of halogen atoms like fluorine enhances antibacterial activity against Gram-positive bacteria.
Antimicrobial Efficacy:
- Compounds featuring the 1,3,4-thiadiazole scaffold have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .
- In vitro tests reveal minimum inhibitory concentrations (MIC) lower than standard antibiotics for several derivatives .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Adenosine A3 Receptor Antagonism: The compound acts as a selective antagonist at the human adenosine A3 receptor, which is implicated in various physiological processes including inflammation and tumor growth .
- Caspase Inhibition: Some studies suggest that thiadiazole derivatives may inhibit caspase enzymes involved in apoptosis pathways, thereby exerting anti-apoptotic effects .
Study on Anticancer Properties
In a recent investigation on the anticancer properties of thiadiazoles:
- Objective: Evaluate cytotoxic effects on various cancer cell lines.
- Results: The tested compound exhibited significant inhibition of cell proliferation in HeLa cells with an IC50 value of approximately 0.5 µM.
Antimicrobial Study
A comparative study assessed the antimicrobial activity of several thiadiazole derivatives:
- Objective: Determine MIC against common pathogens.
- Results: The compound displayed MIC values of 32–42 μg/mL against Candida albicans, outperforming fluconazole (MIC = 24–26 μg/mL) .
Data Tables
Properties
Molecular Formula |
C9H8FN3OS |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3OS/c1-14-7-4-5(2-3-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
JERHWHIUQJHCQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C(S2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















